N-[2-(6-{[(pyridin-3-yl)methyl]amino}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]benzamide
Description
This compound belongs to the [1,2,4]triazolo[4,3-b]pyridazine family, characterized by a fused bicyclic core with a triazole ring and pyridazine moiety. The structure features a benzamide group linked via an ethyl chain to the triazolo-pyridazine scaffold, with a pyridin-3-ylmethylamino substituent at position 4.
Properties
IUPAC Name |
N-[2-[6-(pyridin-3-ylmethylamino)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N7O/c28-20(16-6-2-1-3-7-16)22-12-10-19-25-24-18-9-8-17(26-27(18)19)23-14-15-5-4-11-21-13-15/h1-9,11,13H,10,12,14H2,(H,22,28)(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJMNAMYSEJRJLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCCC2=NN=C3N2N=C(C=C3)NCC4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(6-{[(pyridin-3-yl)methyl]amino}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]benzamide typically involves multiple steps, starting with the preparation of the triazolo-pyridazine core. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation, which facilitates a transamidation mechanism followed by nucleophilic addition and subsequent condensation . This method is catalyst-free and eco-friendly, resulting in good-to-excellent yields.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to include continuous flow processes and the use of automated reactors to ensure consistency and scalability. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(6-{[(pyridin-3-yl)methyl]amino}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]benzamide can undergo various chemical reactions, including:
Reduction: This involves the addition of hydrogen or the removal of oxygen, commonly using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogenating agents, nucleophiles
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
N-[2-(6-{[(pyridin-3-yl)methyl]amino}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-[2-(6-{[(pyridin-3-yl)methyl]amino}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]benzamide involves its interaction with specific molecular targets within the cell. These targets may include enzymes, receptors, or other proteins that play a crucial role in cellular signaling pathways. By binding to these targets, the compound can modulate their activity, leading to various biological effects. For example, it may act as an inhibitor of specific kinases, thereby affecting cell proliferation and survival .
Comparison with Similar Compounds
Substituent Effects on Bioactivity
- Pyridin-3-ylmethylamino vs. 4-Chlorobenzylamino (Target vs. The latter may improve metabolic stability but reduce solubility .
- Methyl Substituent (): The 6-methyl analog exhibits moderate antimicrobial activity, suggesting that steric bulk at position 6 may limit binding efficiency compared to the target compound’s amino-linked substituent.
- Hydroxymethyl Derivative () : The hydroxy group increases polarity, making it a precursor for further functionalization but likely reducing membrane permeability.
Linker and Side Chain Modifications
- Ethyl vs. Phenyl Linkers : The target compound’s ethyl linker balances flexibility and rigidity, whereas phenyl linkers (e.g., in ) may restrict conformational mobility, affecting target engagement.
- Thioether vs. Amide Bonds () : Compounds with thioether linkages (e.g., oxadiazolylmethylthio) show antithrombotic activity, indicating sulfur’s role in redox modulation or metal chelation, unlike the target’s amide-based structure .
Biological Activity
N-[2-(6-{[(pyridin-3-yl)methyl]amino}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C₁₈H₁₈N₄O
- Molecular Weight : 306.36 g/mol
- IUPAC Name : this compound
The compound acts primarily as an inhibitor of specific protein kinases involved in cellular signaling pathways. It has shown to modulate the PI3K-Akt pathway, which is crucial for cell growth and survival. This modulation can lead to apoptosis in cancer cells and inhibition of tumor growth.
Anticancer Activity
Several studies have demonstrated the anticancer potential of this compound against various cancer cell lines:
| Cell Line | IC50 (μM) | Effect |
|---|---|---|
| MCF-7 | 2.74 | Cytotoxic |
| A549 | 1.50 | Cytotoxic |
| HeLa | 0.39 | Cytotoxic |
The compound exhibited selective cytotoxicity towards cancer cells while showing minimal effects on normal cells.
Anti-inflammatory Activity
Research indicates that this compound also possesses anti-inflammatory properties by inhibiting COX enzymes (COX-1 and COX-2), which are responsible for the synthesis of pro-inflammatory mediators.
Case Studies and Research Findings
-
Study on MCF-7 Cells :
In a study published in ACS Omega, this compound was tested against MCF-7 breast cancer cells. The results showed a significant reduction in cell viability with an IC50 value of 2.74 μM, indicating potent anticancer activity . -
Mechanistic Insights :
Further investigations into the mechanism revealed that the compound induces apoptosis through the activation of caspase pathways and downregulation of anti-apoptotic proteins such as Bcl-2 . This suggests that it may serve as a promising candidate for targeted cancer therapy. -
In Vivo Studies :
Animal model studies have demonstrated that treatment with this compound significantly inhibited tumor growth in xenograft models without notable toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
